Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-
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Overview
Description
Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-: is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methoxymethyl and hepten-1-ynyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- typically involves multi-step organic reactions. One common method includes the alkylation of benzene derivatives with methoxymethyl and hepten-1-ynyl groups under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure systems to ensure efficient and high-yield production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the conversion of alkyne groups to alkanes.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives
Scientific Research Applications
Chemistry: Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- is used as a building block in organic synthesis, particularly in the formation of complex molecular structures. It serves as a precursor for the synthesis of various polymers and advanced materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its unique structure allows for the investigation of specific interactions with biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be modified to develop new pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: In the industrial sector, Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of high-performance polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Benzene, 1,4-bis(methoxymethyl)-: This compound has a similar structure but lacks the hepten-1-ynyl group, making it less versatile in certain reactions.
4-Methoxybenzyl bromide: Known for its use in protecting hydroxyl groups, this compound shares the methoxymethyl group but differs in its overall reactivity and applications.
Uniqueness: Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]- stands out due to its combination of functional groups, which provide a unique reactivity profile. This makes it a valuable compound in both research and industrial applications, offering versatility in synthetic routes and potential for novel discoveries.
Properties
CAS No. |
652154-94-4 |
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Molecular Formula |
C17H22O2 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
4,4-bis(methoxymethyl)hept-6-en-1-ynylbenzene |
InChI |
InChI=1S/C17H22O2/c1-4-12-17(14-18-2,15-19-3)13-8-11-16-9-6-5-7-10-16/h4-7,9-10H,1,12-15H2,2-3H3 |
InChI Key |
VBLDOJQNNWAGJK-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CC=C)(CC#CC1=CC=CC=C1)COC |
Origin of Product |
United States |
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